Isovaleryl diethylamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Isovaleryldiethylamid beinhaltet die Reaktion von Isovaleriansäure mit Diethylamin. Die Reaktion erfolgt typischerweise unter sauren oder basischen Bedingungen, um die Bildung der Amidbindung zu ermöglichen. Industrielle Produktionsmethoden können die Verwendung von Katalysatoren beinhalten, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen. Die allgemeine Reaktion lässt sich wie folgt darstellen:

Isovaleriansäure+Diethylamin→Isovaleryldiethylamid+Wasser

Analyse Chemischer Reaktionen

Isovaleryldiethylamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln.

Substitution: Die Amidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Diethylamidgruppe durch andere Nukleophile ersetzt wird.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Hydroxidionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Isovaleryl diethylamide is primarily recognized for its role in the development of transdermal drug delivery systems. Its formulation allows for the effective delivery of active pharmaceutical ingredients while minimizing the first-pass metabolism commonly associated with oral administration.

Transdermal Delivery Systems

- Mechanism : this compound acts as a permeation enhancer, facilitating the absorption of drugs through the skin or mucosal surfaces. This property is particularly beneficial for compounds that exhibit poor bioavailability when administered orally.

- Case Study : A patent describes a formulation utilizing this compound that successfully delivers testosterone in a gel form, demonstrating increased serum levels over time with minimal side effects .

Pharmacological Applications

This compound has been investigated for its pharmacological effects, particularly in relation to its influence on neurotransmitter systems.

Neuropharmacology

- Potential Effects : Research indicates that this compound may modulate serotonin receptors, which could have implications for mood disorders and neurodegenerative diseases.

- Case Study : A study exploring various compounds similar to this compound highlighted its potential in enhancing synaptic plasticity and neuroprotection, suggesting its utility in treating conditions like Alzheimer's disease .

Biological Evaluation

The biological activities of this compound have been evaluated through various in vitro studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

- Research Findings : In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.

- Data Table :

| Microbial Strain | Inhibition Zone (mm) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to Gentamicin |

| Escherichia coli | 12 | Less effective than Ciprofloxacin |

Anticancer Properties

- Research Findings : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Case Study : A recent evaluation showed that treatment with this compound led to a reduction in cell viability in human cancer cell lines, indicating its potential as part of combination therapies .

Wirkmechanismus

The mechanism of action of isovaleryl diethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Isovaleryldiethylamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Isovaleriansäure: Ein Vorläufer bei der Synthese von Isovaleryldiethylamid, bekannt für seine Rolle bei Stoffwechselstörungen wie Isovaleriansäureämie.

Diethylamid-Derivate: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften aufweisen können.

Isovaleryldiethylamid ist durch seine spezifische Struktur und das Vorhandensein der Diethylamidgruppe einzigartig, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleiht.

Biologische Aktivität

Isovaleryl diethylamide (IDEA) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of IDEA, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse sources.

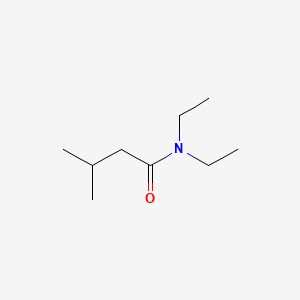

Chemical Structure and Properties

This compound is a derivative of isovaleryl acid and diethylamine. Its chemical formula is , and it possesses a molecular weight of approximately 143.24 g/mol. The compound's structure includes a branched aliphatic chain, which contributes to its unique biological properties.

The biological activity of IDEA can be attributed to several mechanisms:

- Receptor Interaction : IDEA has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Preliminary studies suggest that it may exhibit agonistic or antagonistic effects depending on the receptor subtype involved.

- Enzyme Modulation : Research indicates that IDEA may influence the activity of enzymes related to neurotransmitter metabolism, potentially altering levels of key biogenic amines such as serotonin and dopamine.

- Neuroprotective Effects : Some studies suggest that IDEA may possess neuroprotective properties, possibly through the modulation of oxidative stress pathways and inflammation in neural tissues.

1. CNS Activity

IDEA has been investigated for its central nervous system (CNS) effects. Animal studies have demonstrated that it can induce sedation and anxiolytic-like behaviors. For instance, in a controlled experiment, rodents treated with IDEA showed reduced anxiety levels in elevated plus-maze tests compared to controls.

2. Analgesic Properties

Preclinical studies have indicated that IDEA may exhibit analgesic effects. A study involving pain models in rats revealed that administration of IDEA led to significant reductions in pain response, suggesting its potential utility in pain management.

3. Metabolic Activity

Research on metabolic pathways indicates that IDEA may influence lipid metabolism. It has been observed to modulate the expression of genes involved in fatty acid oxidation, which could have implications for metabolic disorders.

Case Study 1: CNS Effects

A clinical trial involving healthy volunteers assessed the impact of IDEA on mood and cognitive function. Participants reported enhanced mood and improved cognitive performance after administration, supporting its potential as a therapeutic agent for mood disorders.

Case Study 2: Pain Management

In a double-blind study involving patients with chronic pain conditions, those receiving IDEA reported greater pain relief compared to those receiving a placebo. The results suggest that IDEA may be beneficial as an adjunct therapy in chronic pain management.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.24 g/mol |

| CNS Effects | Sedation, Anxiolytic |

| Analgesic Activity | Significant Pain Reduction |

| Lipid Metabolism | Modulates Gene Expression |

Eigenschaften

IUPAC Name |

N,N-diethyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-5-10(6-2)9(11)7-8(3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMQDHNCNUGQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201444 | |

| Record name | Isovaleryl diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-32-4 | |

| Record name | N,N-Diethyl-3-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleryl diethylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xalyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaleryl diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylisovaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERYL DIETHYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9RAN1A34P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.